molecular formula C17H18ClNO2 B8764212 1-(2-Chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

1-(2-Chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B8764212
M. Wt: 303.8 g/mol
InChI Key: YMMCFCFPDSAPLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C17H18ClNO2 and its molecular weight is 303.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H18ClNO2

Molecular Weight

303.8 g/mol

IUPAC Name

1-(2-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C17H18ClNO2/c1-20-15-9-11-7-8-19-17(13(11)10-16(15)21-2)12-5-3-4-6-14(12)18/h3-6,9-10,17,19H,7-8H2,1-2H3

InChI Key

YMMCFCFPDSAPLT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(NCCC2=C1)C3=CC=CC=C3Cl)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 2-chlorobenzaldehyde (0.5 M in dichloromethane) (800 μl) and 2-(3,4-dimethoxy-phenyl)-ethylamine (0.25 M in dichloromethane) (800 μl) was added trifluoroacetic acid (150 μl). The mixture was shaken at room temperature for 12-24 hours then evaporated to dryness. Toluene (1 ml) was added the mixture vortexed and re-evaporated to dryness. The residue was dissolved in methanol (1.5 ml) and dichloromethane (1 ml) and filtered through a SCX cartridge (Bakerbond JT7090-07, aromatic sulfonic acid). The cartridge was washed with methanol (3 ml) the product eluted with 0.5 M ammonia solution (5 ml). Product containing fractions were combined and evaporated to dryness. Toluene (1 ml) was added the mixture vortexed and re-evaporated to dryness to give 1-(2-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline which was used directly in the next step.
Quantity
800 μL
Type
reactant
Reaction Step One
Quantity
800 μL
Type
reactant
Reaction Step One
Quantity
150 μL
Type
solvent
Reaction Step Two

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